1-Phenyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
Scientific Research Applications
Photoreactive Behavior
1-Phenyl-1,2,3,4-tetrahydronaphthalene (PTHN) demonstrates significant potential in photoreactive studies. Miranda et al. (1999) explored the generation of PTHN through the irradiation of certain precursors, highlighting its role in the formation of tetrahydronaphthalenes, a key component in various organic reactions (Miranda et al., 1999).
Neuropharmacological Properties
PTHN has been identified as a ligand for a novel neuromodulatory sigma-like receptor. Wyrick et al. (1993) discovered that certain PTHN derivatives stimulate tyrosine hydroxylase activity, indicating their potential utility in conditions requiring modulation of dopamine function (Wyrick et al., 1993).
Conformational Analysis in Receptor Ligands
The conformation of PTHN derivatives in receptor ligands has been studied by Gatti et al. (2003). They determined the solution conformation of PTHN-based receptor ligands, contributing to the understanding of their binding and efficacy in melatonin receptor subtypes (Gatti et al., 2003).
Dye Synthesis and Spectroscopic Analysis
In the field of dye synthesis, Pietrzak and Bajorek (2013) investigated PTHN derivatives for their application in novel dyes. They synthesized and characterized these dyes, examining their spectroscopic properties in various solvents (Pietrzak & Bajorek, 2013).
Mass Spectroscopy in Lignans
PTHN's utility in mass spectroscopy was explored by Pelter (1968), who studied its spectra in lignans, a class of natural products. This research aids in understanding the breakdown patterns and substitution effects in lignans (Pelter, 1968).
Chiral Auxiliary in Asymmetric Synthesis
Orsini et al. (2005) utilized a PTHN derivative as a chiral auxiliary in asymmetric Reformatsky reactions, demonstrating its application in stereoselective synthesis (Orsini et al., 2005).
Radioligand Binding Assays
Leopoldo et al. (2007) synthesized PTHN derivatives to study their affinity for serotonin receptors, showing their application in neurochemical studies (Leopoldo et al., 2007).
Future Directions
Properties
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11,16H,6,10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDISPRPJFBCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880680 | |
Record name | naphthalene, 1,2,3,4-tetrahydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3018-20-0 | |
Record name | 1-Phenyltetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003018200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | naphthalene, 1,2,3,4-tetrahydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1,2,3,4-tetrahydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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